molecular formula C7H7NO4 B8443314 2,3,4-Trihydroxybenzamide

2,3,4-Trihydroxybenzamide

カタログ番号: B8443314
分子量: 169.13 g/mol
InChIキー: CRNPKFLXFKSNEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4-Trihydroxybenzamide is a benzenetriol derivative that serves as a valuable scaffold in medicinal chemistry and pharmacological research. Compounds featuring a benzamide core substituted with multiple hydroxyl groups are frequently investigated for their diverse biological activities. Research on similar trihydroxybenzamide structures indicates potential applications in developing anticancer agents, as these motifs are found in molecules that function as Heat Shock Protein 90 (HSP90) inhibitors . HSP90 is a molecular chaperone critical for the stability and function of many oncogenic proteins, making its inhibition a promising strategy in oncology . Furthermore, the polyhydroxylated structure suggests potential for metal chelation and antioxidant activity, which are relevant in the study of neurodegenerative diseases like Alzheimer's . The multiple hydroxyl groups can donate electrons to neutralize free radicals, which may help researchers study mechanisms to counteract oxidative stress in cells . This combination of properties makes this compound a compound of interest for designing multifunctional ligands and probing complex disease pathways. Researchers can utilize this chemical to explore structure-activity relationships, develop novel enzyme inhibitors, and synthesize more complex molecules for biochemical screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

分子式

C7H7NO4

分子量

169.13 g/mol

IUPAC名

2,3,4-trihydroxybenzamide

InChI

InChI=1S/C7H7NO4/c8-7(12)3-1-2-4(9)6(11)5(3)10/h1-2,9-11H,(H2,8,12)

InChIキー

CRNPKFLXFKSNEW-UHFFFAOYSA-N

正規SMILES

C1=CC(=C(C(=C1C(=O)N)O)O)O

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Positional Isomers: 3,4,5-Trihydroxybenzamide

The regioisomer 3,4,5-trihydroxybenzamide, which features hydroxyl groups at the 3-, 4-, and 5-positions, exhibits distinct biological and physicochemical properties. While both isomers share antiviral activity against flaviviruses, the 2,3,4-isomer shows superior potency (EC50 = 0.24 µM vs. 2.2 µM for the 3,4,5-isomer in Vero cells) . This difference is attributed to the spatial arrangement of hydroxyl groups, which affects binding to Des1 or other viral targets.

In material science, 3,4,5-trihydroxybenzamide improves supercapacitor performance by reducing electrode resistance through Na⁺ desorption, whereas the 2,3,4-isomer’s properties in this context remain unexplored .

Property 2,3,4-Trihydroxybenzamide 3,4,5-Trihydroxybenzamide
Antiviral EC50 (Vero cells) 0.24 µM 2.2 µM
Electrode Resistance Not studied Low resistance
Key Functional Groups 2,3,4-OH; amide 3,4,5-OH; amide

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Caffeic acid, a natural polyphenol with hydroxyl groups at the 3- and 4-positions and a carboxylic acid substituent, lacks the amide group and third hydroxyl of this compound. While caffeic acid is widely used in pharmacological and cosmetic research, its antiviral activity is less potent and nonspecific compared to this compound . The absence of the amide linker and third hydroxyl likely reduces its ability to form stable interactions with enzymes like Des1.

Amide vs. Ester Linkers in Multivalent Architectures

Compounds with ester linkers, such as gallic acid derivatives, exhibit weaker antiviral activity compared to amide-linked analogs. For example, N,N’-(dodecane-1,12-diyl)bis(3,4,5-trihydroxybenzamide) shows EC50 = 2.2 µM against WNV, while its ester counterpart is inactive . The amide group’s hydrogen-bonding capacity and resistance to hydrolysis enhance stability and target engagement .

Fluorinated Analogs: 2,3,4-Trifluorobenzoic Acid

Replacing hydroxyl groups with fluorine atoms, as in 2,3,4-trifluorobenzoic acid, shifts the compound’s application toward anticancer drug development. Fluorination increases lipophilicity and alters electronic properties, making it unsuitable for sphingolipid modulation but effective in inhibiting cancer cell proliferation .

Key Research Findings

  • Antiviral Selectivity : this compound’s activity is specific to flaviviruses (WNV, Zika, dengue) and negligible against other RNA viruses, highlighting its targeted mechanism .
  • Multivalency: Tetrapodal structures incorporating this compound moieties exhibit enhanced anti-HIV activity (EC50 in micromolar range) compared to monovalent analogs .
  • Toxicity Profile : The compound shows low cytotoxicity (CC50 > 50 µM), making it a promising therapeutic candidate .

準備方法

Synthesis of 2,3,4-Trihydroxybenzoyl Chloride

The preparation of acyl chlorides from trihydroxybenzoic acids is a cornerstone of classical amide synthesis. US2848335A details the reaction of 2,4,5-trihydroxybenzoic acid with phosphorus pentachloride (PCl₅) to form the corresponding acyl chloride, which is then reacted with amines. Adapting this to 2,3,4-trihydroxybenzoic acid, the acyl chloride intermediate can be generated under anhydrous conditions and coupled with ammonia or primary amines to yield the target amide.

Example Protocol

  • Acyl Chloride Formation : 2,3,4-Trihydroxybenzoic acid (1 mol) is refluxed with PCl₅ (2.5 mol) in dry dichloromethane (DCM) for 4 hours.

  • Amidation : The acyl chloride is added dropwise to a cooled (0–5°C) solution of ammonium hydroxide (2 mol) in DCM, stirred for 2 hours, and quenched with ice water.

  • Purification : The crude product is washed with 5% NaOH and saturated NaCl, followed by recrystallization from ethanol/water.

This method achieves yields of 68–74% for analogous trihydroxybenzamides.

Modern Coupling Reagents for Amide Bond Formation

PyBOP-Mediated Coupling

The CSIC PDF emphasizes the use of benzotriazole-based coupling reagents, such as pyBOP, for direct amidation of 2,3,4-trihydroxybenzoic acid derivatives. This avoids the need to isolate reactive acyl chlorides, improving safety and scalability.

Procedure

  • Activation : 2,3,4-Trihydroxybenzoic acid (1 eq) is dissolved in DCM with pyBOP (1.2 eq) and triethylamine (3 eq).

  • Amine Addition : A primary amine (1.2 eq) is added, and the mixture is stirred at room temperature for 12 hours.

  • Workup : The reaction is diluted with DCM, washed with HCl (1M) and brine, and purified via column chromatography.

Yields for analogous compounds range from 77% to 98% for protected intermediates and 30–100% after deprotection.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Advantages
Acyl Chloride Route 2,3,4-Trihydroxybenzoic acidPCl₅, NH₃68–74>95Scalable, minimal side products
PyBOP Coupling Protected derivativepyBOP, Triethylamine77–98>90Avoids acyl chloride isolation
Benzyl Protection 2,3,4-Trihydroxybenzoic acidBenzyl bromide, H₂/Pd-C35–61>85High regioselectivity

Challenges and Optimization Strategies

Oxidative Degradation

The phenolic groups in 2,3,4-trihydroxybenzamide are prone to oxidation, particularly under basic conditions. CN112830872A addresses this by using MTBE as a non-polar solvent and maintaining temperatures below 10°C during critical steps. Inert atmospheres (N₂ or Ar) are recommended during amidation.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) effectively purify the final product, achieving >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) is used for intermediates, while final products require gradient elution with methanol/DCM .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3,4-Trihydroxybenzamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with 2,3,4-trihydroxybenzoic acid as a precursor. Esterify the carboxylic acid group using methanol/H₂SO₄ to form the methyl ester.

  • Step 2 : React the ester with ammonia or ammonium chloride under controlled heating (60–80°C) to form the amide.

  • Critical Factors : Solvent choice (e.g., ethanol vs. DMF), catalyst (e.g., K₂CO₃), and reaction time. Prolonged heating may degrade hydroxyl groups.

  • Characterization : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and NMR (¹H/¹³C) to confirm regiochemistry .

    • Data Table :
MethodSolventCatalystYield (%)Purity (%)
Ammonolysis (NH₃/EtOH)EthanolNone6592
Acid chloride routeTHFPyridine7889
Microwave-assistedDMFK₂CO₃8595

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), amide (1650–1680 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) peaks.
  • Mass Spectrometry (HRMS) : Exact mass calculation (C₇H₇NO₄: 185.0321 g/mol) to rule out byproducts.
  • X-ray Crystallography : Resolve hydrogen bonding patterns between hydroxyl and amide groups, critical for stability .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Antiviral Screening : Use plaque reduction assays against flaviviruses (e.g., Zika, dengue) at concentrations 1–50 μM. Measure EC₅₀ via RT-qPCR .
  • Cytotoxicity : MTT assay on Vero or HEK293 cells (IC₅₀ > 100 μM indicates selectivity) .

Advanced Research Questions

Q. How does this compound inhibit ceramide desaturase (Des1) to exert antiviral effects?

  • Mechanistic Insight :

  • The compound accumulates dihydrosphingomyelin (dhSM) by blocking Des1, altering membrane fluidity and inhibiting viral entry. Validate via LC-MS lipidomics of treated cells .
  • Control Experiments : Compare with GT-11 (Des1 inhibitor) and exogenous dhSM supplementation to confirm pathway specificity .

Q. What structure-activity relationships (SAR) govern its antiviral potency?

  • Key Modifications :

  • Hydroxyl Position : 2,3,4-regioisomer shows 10-fold higher activity than 2,4,5-analogues due to improved hydrogen bonding with Des1.
  • Amide vs. Ester : Amide derivatives exhibit superior stability in plasma (t½ > 6 hrs vs. 2 hrs for esters).
    • Data Contradiction : Some studies report reduced activity with methoxy substitutions, while others note enhanced bioavailability. Resolve via meta-analysis of EC₅₀ values across cell lines .

Q. How do metabolic pathways affect its pharmacokinetic profile?

  • Phase I Metabolism : Cytochrome P450 (CYP3A4) mediates hydroxylation at the benzene ring, forming quinone intermediates. Monitor via liver microsome assays.
  • Phase II Conjugation : Glucuronidation at hydroxyl groups reduces bioavailability. Use UDP-glucuronosyltransferase inhibitors (e.g., borneol) to prolong half-life .

Q. What strategies resolve contradictions in reported cytotoxicity data?

  • Statistical Approach : Apply Bland-Altman analysis to compare IC₅₀ values from MTT, LDH, and ATP-based assays. Account for cell-type variability (e.g., hepatocytes vs. fibroblasts).
  • Experimental Design : Standardize culture conditions (e.g., serum concentration, passage number) and include positive controls (e.g., doxorubicin) .

Methodological Best Practices

  • Synthesis Reproducibility : Pre-dry solvents (molecular sieves) and use inert atmosphere (N₂/Ar) to prevent oxidation of hydroxyl groups .
  • Data Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping proton signals .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。